molecular formula C14H23NO4 B1371639 1-Boc-3-allylpiperidine-3-carboxylic Acid CAS No. 959236-11-4

1-Boc-3-allylpiperidine-3-carboxylic Acid

Cat. No.: B1371639
CAS No.: 959236-11-4
M. Wt: 269.34 g/mol
InChI Key: JSILKJJKWZCJME-UHFFFAOYSA-N
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Description

1-Boc-3-allylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C14H23NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an allyl group at the third position of the piperidine ring. This compound is commonly used in organic synthesis and medicinal chemistry as an intermediate for the preparation of various biologically active molecules .

Preparation Methods

1-Boc-3-allylpiperidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the alkylation of 3-piperidone with allyl bromide, followed by the introduction of the Boc protecting group. The reaction conditions typically involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to carboxylation using carbon dioxide in the presence of a strong base like sodium hydride .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Boc-3-allylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) to yield the free amine.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group with m-CPBA yields the corresponding epoxide, while reduction of the carboxylic acid with LiAlH4 produces the primary alcohol .

Scientific Research Applications

1-Boc-3-allylpiperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the preparation of biologically active molecules that can be used as probes or inhibitors in biochemical studies.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Boc-3-allylpiperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug that releases the active amine upon removal of the Boc protecting group. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the desired therapeutic effect .

Comparison with Similar Compounds

1-Boc-3-allylpiperidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the Boc protecting group and the allyl group, which provide versatility in synthetic applications.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-prop-2-enylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-5-7-14(11(16)17)8-6-9-15(10-14)12(18)19-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSILKJJKWZCJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662894, DTXSID401163403
Record name 1-(tert-Butoxycarbonyl)-3-(prop-2-en-1-yl)piperidine-3-carboxylic acid
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Record name 1-(1,1-Dimethylethyl) 3-(2-propen-1-yl)-1,3-piperidinedicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959236-11-4, 159526-21-3
Record name 1-(1,1-Dimethylethyl) 3-(2-propen-1-yl)-1,3-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959236-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-3-(prop-2-en-1-yl)piperidine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,1-Dimethylethyl) 3-(2-propen-1-yl)-1,3-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)piperidine-3-carboxylic acid
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Synthesis routes and methods

Procedure details

To a solution of piperidine-1,3-dicarboxylic acid 3-allyl ester 1-tert-butyl ester (62.5 g) in tetrahydrofuran (625 ml) cooled to −72° C. was added lithium hexamethyl disilazide (1.6M tetrahydrofuran solution, 160 ml). The mixture was stirred at the same temperature for 30 minutes, and then the reaction mixture was warmed to 0° C. over 12 minutes and cooled to −67° C. again. To the mixture was added trimethylsilyl chloride (35.2 ml). The reaction mixture was warmed to 2.5° C. over 1 hour, and stirred at the same temperature for additional 2 hours. To the mixture were sequentially added methanol (250 ml) and 1M aqueous sodium hydroxide solution (250 ml), and the mixture was washed with n-hexane (940 ml). The separated aqueous layer was washed with n-hexane (250 ml) again. The separated aqueous layer was acidified by 1M hydrochloric acid water, and then extracted with ethyl acetate (800 ml). The organic layer was sequentially washed with water (800 ml) and saturated aqueous sodium chloride solution (400 ml), and the separated aqueous layer was extracted with ethyl acetate (500 ml) again. The combined organic layer was dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue was slurry-washed with n-hexane/ethyl acetate (10/1, 660 ml) to give the titled compound (53.4 g).
Name
piperidine-1,3-dicarboxylic acid 3-allyl ester 1-tert-butyl ester
Quantity
62.5 g
Type
reactant
Reaction Step One
Quantity
625 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step Two
Quantity
35.2 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

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